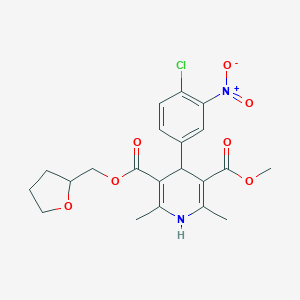![molecular formula C19H26N4O B280617 2,6-ditert-butyl-4-[(2-pyrimidin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280617.png)
2,6-ditert-butyl-4-[(2-pyrimidin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-ditert-butyl-4-[(2-pyrimidin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one, also known as 'PDHID', is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. PDHID has a unique structure that allows it to interact with various biological molecules, making it a promising candidate for use in biochemical and physiological studies.
Mecanismo De Acción
PDHID acts by binding to the active site of enzymes and inhibiting their activity. PDHID has been shown to bind to the copper ion in the active site of tyrosinase, thereby inhibiting its activity. PDHID has also been shown to bind to the acetylcholinesterase enzyme, thereby inhibiting the breakdown of acetylcholine and increasing its concentration in the brain.
Biochemical and Physiological Effects:
PDHID has been shown to have various biochemical and physiological effects. PDHID has been shown to reduce the production of melanin in melanoma cells, making it a potential candidate for the development of new skin whitening agents. PDHID has also been shown to reduce the growth of tumor cells in vitro and in vivo, making it a potential candidate for the development of new cancer drugs. PDHID has also been shown to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PDHID has several advantages for use in lab experiments. PDHID is stable under various conditions and can be easily synthesized in large quantities. PDHID is also relatively inexpensive compared to other compounds used in scientific research. However, PDHID has some limitations for use in lab experiments. PDHID has low solubility in water, which can make it difficult to use in certain experiments. PDHID also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of PDHID. One direction is to further investigate the mechanism of action of PDHID on various enzymes and biological molecules. Another direction is to explore the potential of PDHID as a drug candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer. Additionally, future studies could focus on improving the solubility and bioavailability of PDHID to make it more effective in vivo.
Métodos De Síntesis
PDHID can be synthesized using a multistep process that involves the reaction of 2,6-ditert-butyl-4-hydroxybenzaldehyde with 2-pyrimidin-2-ylhydrazinecarbothioamide in the presence of acetic acid. The resulting product is then oxidized using potassium permanganate to yield PDHID. The purity of the synthesized PDHID can be verified using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
PDHID has been found to have potential applications in various scientific fields such as biochemistry, pharmacology, and medicinal chemistry. PDHID has been shown to inhibit the activity of certain enzymes such as tyrosinase and acetylcholinesterase, making it a potential candidate for the development of new drugs for the treatment of diseases such as Alzheimer's and Parkinson's. PDHID has also been shown to have antitumor and antimicrobial properties, making it a promising candidate for the development of new cancer drugs and antibiotics.
Propiedades
Fórmula molecular |
C19H26N4O |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[(2-pyrimidin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C19H26N4O/c1-18(2,3)14-10-13(11-15(16(14)24)19(4,5)6)12-22-23-17-20-8-7-9-21-17/h7-12,22H,1-6H3,(H,20,21,23) |
Clave InChI |
TYRZSZMGSVGBQP-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(C)C1=CC(=CNNC2=NC=CC=N2)C=C(C1=O)C(C)(C)C |
SMILES |
CC(C)(C)C1=CC(=CNNC2=NC=CC=N2)C=C(C1=O)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CNNC2=NC=CC=N2)C=C(C1=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280535.png)
![3-(2-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280536.png)
![3-Cinnamyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280538.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280540.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-(tetrahydro-2-furanylmethyl) 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280541.png)
![5-O-[2-(dimethylamino)ethyl] 3-O-[2-(pyridine-3-carbonylamino)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280543.png)
![3-(2-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-ethyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280544.png)
![3-Ethyl 5-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280546.png)
![3-(2-{[4-(Acetylamino)benzoyl]oxy}ethyl) 5-{2-[4-(acetylamino)phenoxy]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280547.png)
![3-(2-{[4-(Acetylamino)benzoyl]oxy}ethyl) 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280549.png)

![Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280554.png)
![3-{2-[(4-Hydroxybenzoyl)amino]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280555.png)